molecular formula C11H8ClIN2 B1427107 5-(4-Chlorophenyl)-3-iodopyridin-2-amine CAS No. 1356397-46-0

5-(4-Chlorophenyl)-3-iodopyridin-2-amine

Cat. No. B1427107
M. Wt: 330.55 g/mol
InChI Key: VLRDEPIZZIQTOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chlorophenyl)-3-iodopyridin-2-amine (5-CI-Pyr) is an organic compound with a wide range of applications in both scientific research and laboratory experimentation. It is a heterocyclic amine, containing both a chlorine and an iodine atom, and is a useful intermediate in the synthesis of various compounds. 5-CI-Pyr is of particular interest due to its ability to act as a catalyst in a variety of reactions, and it has been used in a wide range of scientific research applications.

Scientific Research Applications

    Antiviral Activity

    • Field : Medicinal Chemistry
    • Application : The compound is used in the synthesis of antiviral drugs .
    • Method : The compound is synthesized from 4-chlorobenzoic acid through a six-step process involving esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .
    • Results : The synthesized compounds showed certain anti-tobacco mosaic virus activity .

    Spectroscopic Studies

    • Field : Material Science
    • Application : The compound is used in spectroscopic studies .
    • Method : The compound is synthesized and characterized using UV-Visible, FT-IR, 1H NMR, and 13C NMR spectroscopic methods .
    • Results : The study provided detailed information on the molecular structure, optimized geometrical parameters, and vibrational assignments of the compound .

    Antiviral Activity

    • Field : Medicinal Chemistry
    • Application : The compound is used in the synthesis of antiviral drugs .
    • Method : The compound is synthesized from 4-chlorobenzoic acid through a six-step process involving esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .
    • Results : The synthesized compounds showed certain anti-tobacco mosaic virus activity .

    Spectroscopic Studies

    • Field : Material Science
    • Application : The compound is used in spectroscopic studies .
    • Method : The compound is synthesized and characterized using UV-Visible, FT-IR, 1H NMR, and 13C NMR spectroscopic methods .
    • Results : The study provided detailed information on the molecular structure, optimized geometrical parameters, and vibrational assignments of the compound .

    Antiviral Activity

    • Field : Medicinal Chemistry
    • Application : The compound is used in the synthesis of antiviral drugs .
    • Method : The compound is synthesized from 4-chlorobenzoic acid through a six-step process involving esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .
    • Results : The synthesized compounds showed certain anti-tobacco mosaic virus activity .

    Spectroscopic Studies

    • Field : Material Science
    • Application : The compound is used in spectroscopic studies .
    • Method : The compound is synthesized and characterized using UV-Visible, FT-IR, 1H NMR, and 13C NMR spectroscopic methods .
    • Results : The study provided detailed information on the molecular structure, optimized geometrical parameters, and vibrational assignments of the compound .

properties

IUPAC Name

5-(4-chlorophenyl)-3-iodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClIN2/c12-9-3-1-7(2-4-9)8-5-10(13)11(14)15-6-8/h1-6H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRDEPIZZIQTOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(N=C2)N)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-3-iodopyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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